molecular formula C11H15N3O3 B1608347 1-(2-Methoxy-5-nitrophenyl)piperazine CAS No. 58315-37-0

1-(2-Methoxy-5-nitrophenyl)piperazine

Cat. No. B1608347
CAS RN: 58315-37-0
M. Wt: 237.25 g/mol
InChI Key: HGXYVYNKYQZXMX-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-nitrophenyl)piperazine is a chemical compound with the molecular formula C11H15N3O3 . It is used in chemical synthesis studies .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2-Methoxy-5-nitrophenyl)piperazine, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2-Methoxy-5-nitrophenyl)piperazine is represented by the formula C11H15N3O3 . The molecular weight of this compound is 237.26 .

Scientific Research Applications

Radiolabeled Antagonists for PET Studies

1-(2-Methoxy-5-nitrophenyl)piperazine derivatives, such as [18F]p-MPPF, are used in positron emission tomography (PET) for studying serotonergic neurotransmission. These compounds, developed as radiolabeled antagonists, aid in exploring the chemistry, radiochemistry, and biological implications in various species including humans (Plenevaux et al., 2000).

Computational and Vibrational Studies

Computational assessment and vibrational studies of compounds such as 1-(4-(3-methoxy-4-nitrophenyl)piperazin-1-yl)ethanone (MNPE) highlight their biochemical properties and their potential docking mechanisms with human receptors. These studies also evaluate the molecule's reactivity and degradability, adding valuable insights into their pharmacological applications (Onawole et al., 2017).

Synthesis for Imaging Agents

Methoxyphenyl piperazine derivatives are utilized for creating imaging agents, like silver nanoparticle conjugates. These compounds are synthesized for targeted optical imaging applications, demonstrating their versatility in medical imaging technology (Chaturvedi et al., 2018).

Antimicrobial and Antifungal Research

1-(2-Methoxyphenyl)piperazine derivatives have been synthesized and investigated for their antimicrobial and antifungal activities. Such research contributes to developing new therapeutic agents, underlining the compound's significance in combating microbial infections (Menteşe et al., 2013).

Dopamine Uptake Inhibitor Research

These compounds have been explored for their role as dopamine uptake inhibitors, with studies focused on developing robust synthesis processes for potential therapeutic applications in neuropsychiatric disorders (Ironside et al., 2002).

Antioxidant Activity Studies

Research on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives has revealed their potential as antioxidants. This adds to the understanding of how these compounds can combat oxidative stress, which is crucial in various diseases (Mallesha et al., 2014).

properties

IUPAC Name

1-(2-methoxy-5-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-17-11-3-2-9(14(15)16)8-10(11)13-6-4-12-5-7-13/h2-3,8,12H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXYVYNKYQZXMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396361
Record name 1-(2-methoxy-5-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxy-5-nitrophenyl)piperazine

CAS RN

58315-37-0
Record name 1-(2-methoxy-5-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(Piperazin-1-yl)anisole (5.1 g; 26 mmol) is acidified slowly with 6 ml of sulfuric acid (5N) and then dehydrated by evaporation under reduced pressure. Concentrated sulfuric acid is then added (22 ml) very slowly (25 min) and the reaction medium is stirred until a homogeneous mixture is obtained. Potassium nitrate (3.1 g; 31 mmol) is added portionwise over 35 minutes. The reaction is stirred for 4 hours. The solution is then poured onto ice and neutralized by addition of sodium carbonate (to pH≈7-8). The nitro derivative is extracted from the aqueous phase with ethyl acetate (4×80 ml), dried over magnesium sulfate and purified by flash chromatography with an eluent gradient (2 to 5% methanol in dichloromethane in the presence of 0.5% aqueous ammonia).
Quantity
5.1 g
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reactant
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6 mL
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3.1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 2-methoxy-5-nitro-phenylamine (16.8 g, 0.1 mol), bis-(2-chloro-ethyl)-amine hydrochloride (17.8 g, 0.1 mol) and potassium carbonate (69 g, 0.5 mol) in chlorobenzene (300 ml) was refluxed for 48 h, washed by water. The water phase was extracted with dichloromethane. The organic layers were combined, dried over sodium sulfate, purified with flash chromatography on silica gel (CH2Cl2/MeOH) to give the desired product, 1-(2-methoxy-5-nitrophenyl)piperazine (10.7 g, 45%).
Quantity
16.8 g
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reactant
Reaction Step One
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17.8 g
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69 g
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reactant
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300 mL
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solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 1-[2-(methyloxy)phenyl]piperazine (11.0 g, 50.7 mmol) was added concentrated H2SO4 (60 mL) dropwise to and stirred for 4 h at 0° C. KNO3 (7.2 g, 71.2 mmol) was then added and the mixture stirred overnight while allowing to warm to rt. Reaction was then quenched with ice and then 2N NaOH (100 mL) added and extracted three times with EtOAc. Combined organic phases were dried over MgSO4 and loaded directly onto silica gel. Purified by silica gel chromatography in 0-20% MeOH/NH4OH in EtOAc. Yield 5.7 g, 42% yield, of an orange solid. 1H NMR (400 MHz, DMSO-D6) δ ppm 2.8 (m, 4H) 2.9 (m, 4H) 3.1 (m, 1H) 3.9 (s, 3H) 7.1 (d, J=9.1 Hz, 1H) 7.6 (d, J=2.7 Hz, 1H) 7.9 (dd, J=9.0, 2.7 Hz, 1H).
Quantity
11 g
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reactant
Reaction Step One
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Quantity
60 mL
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solvent
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Quantity
7.2 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 5M sulphuric acid (114 ml) was added over 0.3 h to 1-(2-methoxyphenyl)piperazine (110 g) at 0° C. with stirring. To the ice-cooled stirred slurry was then added, over 1.75 h, concentrated sulphuric acid (560 ml) and the temperature was maintained for a further 1.5 h. Potassium nitrate (71.5 g) was then added portionwise over 1.5 h to the stirred, cold, viscous mixture which was then left to stand for 18 h. The solution was poured onto ice (2 Kg) and the resulting cooled mixture brought to pH 12 by the addition of 40% sodium hydroxide solution. The oily mixture was extracted with ethyl acetate (2×2L) and the combined organic extracts were washed with water (3L), dried (Na2SO4), concentrated to a residue which was stirred with diethyl ether (700 ml) to give the title compound (D1) as a yellow solid, m.p. 84-87° C. (95 g, 70%). MH+238.
[Compound]
Name
ice
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
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0 (± 1) mol
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560 mL
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110 g
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reactant
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Quantity
114 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

1-(2-Methoxy-5-nitro-phenyl]piperazine was prepared in a manner similar to Preparation 1A except that piperazine was coupled to 2-bromo-1-methoxy-4-nitro-benzene. LRMS (ESI+): 238.4 (M+1)
[Compound]
Name
1A
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Vázquez-Villa, JA González-Vera… - Journal of medicinal …, 2010 - ACS Publications
In this work we report the synthesis of a set of labeled ligands targeting the human 5-HT 6 receptor (h5-HT 6 R). Among the synthesized compounds, fluorescent probe 10 (K i = 175 nM …
Number of citations: 17 pubs.acs.org

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